molecular formula C13H12N2O B6330200 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% CAS No. 953420-73-0

1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%

Cat. No. B6330200
CAS RN: 953420-73-0
M. Wt: 212.25 g/mol
InChI Key: SNTBMBKAQUMZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% (1-APPE) is an organic compound with a molecular formula of C10H11NO2. It is a white powder that is soluble in methanol and ethanol. It is a popular reagent in organic synthesis, due to its ability to form stable complexes with metal ions, and its low price. In addition, it has been used in various scientific research applications, such as in the study of enzyme inhibition, drug delivery, and protein-ligand interactions.

Mechanism of Action

1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% acts as an inhibitor of certain enzymes, such as tyrosine kinase and cyclooxygenase. It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity. In addition, 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% can form stable complexes with metal ions, which can then be used to form drug delivery systems or to study the binding of proteins to small molecules.
Biochemical and Physiological Effects
1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% has been shown to have a variety of biochemical and physiological effects. In the study of enzyme inhibition, 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% has been shown to inhibit the activity of tyrosine kinase and cyclooxygenase. In drug delivery, 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% has been shown to increase the solubility of drugs, thus allowing for more efficient delivery of the drug to its target. In protein-ligand interactions, 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% has been shown to enhance the binding of proteins to small molecules, such as hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of using 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% is its low cost and availability. In addition, it is relatively easy to synthesize and can form stable complexes with metal ions. However, 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% is not very soluble in water, which can limit its use in certain applications. Furthermore, 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% can be toxic if ingested or inhaled, and should be handled with caution.

Future Directions

1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% has a number of potential future applications. One potential application is in the development of new drugs, as 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% can be used to increase the solubility of drugs and enhance the binding of proteins to small molecules. In addition, 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% could be used in the development of new drug delivery systems, as it can form stable complexes with metal ions. Finally, 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% could be used to study the mechanism of action of drugs, as it can inhibit the activity of certain enzymes.

Synthesis Methods

1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% is synthesized from the reaction of pyridine and 4-bromoacetophenone. In a typical synthesis, pyridine is reacted with 4-bromoacetophenone in the presence of a base, such as sodium hydroxide, to form 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%. The reaction is carried out in an inert atmosphere at a temperature of 80-100°C for a period of 2-4 hours. The reaction is then cooled and the product is isolated by filtration, followed by recrystallization from ethanol.

Scientific Research Applications

1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% has been used in various scientific research applications due to its ability to form stable complexes with metal ions. It has been used in the study of enzyme inhibition, drug delivery, and protein-ligand interactions. In the study of enzyme inhibition, 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% has been used to inhibit the activity of enzymes such as tyrosine kinase and cyclooxygenase. In drug delivery, 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% has been used to increase the solubility of drugs, thus allowing for more efficient delivery of the drug to its target. In protein-ligand interactions, 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95% has been used to study the binding of proteins to small molecules, such as hormones and neurotransmitters.

properties

IUPAC Name

1-[4-(6-aminopyridin-3-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-9(16)10-2-4-11(5-3-10)12-6-7-13(14)15-8-12/h2-8H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTBMBKAQUMZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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